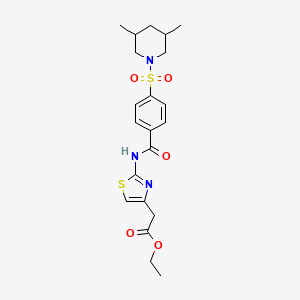![molecular formula C17H14ClNOS2 B2764377 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide CAS No. 2379978-06-8](/img/structure/B2764377.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide, also known as BTCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTCPA is a synthetic compound that belongs to the family of bithiophene derivatives, which have been extensively studied for their electronic and optical properties.
科学的研究の応用
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been used as a building block for the synthesis of semiconducting polymers and small molecules. These materials have been found to have high charge carrier mobility and good stability, making them suitable for use in electronic devices such as solar cells and transistors.
In optoelectronics, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its fluorescence properties. It has been found to exhibit strong fluorescence in the blue region of the spectrum, making it useful for applications such as fluorescence microscopy and bioimaging.
In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity against various cancer cell lines, as well as antibacterial and antifungal activity. It has also been studied for its potential as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment.
作用機序
The exact mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is not fully understood. However, it has been proposed that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its antibacterial and antifungal activity may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been found to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, further studies are needed to determine its toxicity profile and potential side effects.
実験室実験の利点と制限
One advantage of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low solubility in common solvents, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a photosensitizer for photodynamic therapy. Studies are needed to optimize its properties for this application. Finally, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide could be further studied for its electronic and optical properties, with the aim of developing new materials for use in electronic devices and optoelectronics.
合成法
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,3'-bithiophene and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product. The purity of the final product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-16-4-2-1-3-12(16)8-17(20)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-7,10-11H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYADEMYWQDKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

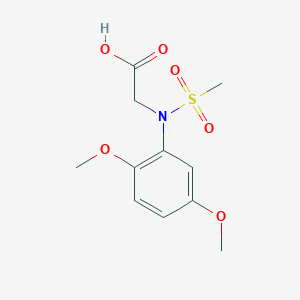
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)
![Ethyl 4-[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2764297.png)

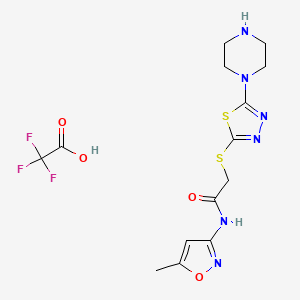

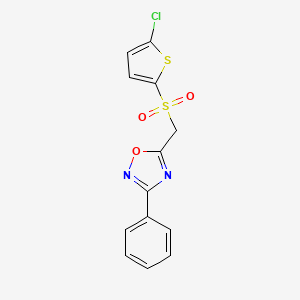

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2764306.png)
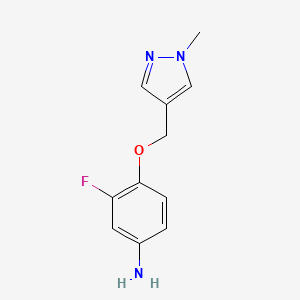
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2764314.png)

